1-Difluoromethanesulfonyl-4-fluorobenzene

Catalog No.
S2718041
CAS No.
153698-38-5
M.F
C7H5F3O2S
M. Wt
210.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Difluoromethanesulfonyl-4-fluorobenzene

CAS Number

153698-38-5

Product Name

1-Difluoromethanesulfonyl-4-fluorobenzene

IUPAC Name

1-(difluoromethylsulfonyl)-4-fluorobenzene

Molecular Formula

C7H5F3O2S

Molecular Weight

210.17

InChI

InChI=1S/C7H5F3O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H

InChI Key

UPINLVQNYWNAKK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)(=O)C(F)F

solubility

not available

1-Difluoromethanesulfonyl-4-fluorobenzene is a chemical compound with the molecular formula C7H5F3O2SC_7H_5F_3O_2S and a molecular weight of 210.17 g/mol. This compound belongs to the class of sulfones and is characterized by the presence of both difluoromethanesulfonyl and fluorobenzene functional groups. The structure features a fluorobenzene ring substituted at the para position with a difluoromethanesulfonyl group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

Material Science

Due to the presence of fluorine atoms, 1-Difluoromethanesulfonyl-4-fluorobenzene might possess interesting properties relevant to material science. Fluorine atoms are known for their electronegativity, which can influence various material properties like:

  • Thermal stability: Fluorinated compounds often exhibit enhanced thermal stability due to the strong C-F bond . This property could be valuable in developing heat-resistant materials for various applications.
  • Electrical properties: Fluorine substitution can affect the electronic properties of molecules, potentially influencing conductivity, dielectric constant, and other electrical characteristics . This could be relevant for research on advanced electronic materials.
Typical of sulfone compounds. These reactions include:

  • Nucleophilic substitution: The sulfonyl group can act as a leaving group, allowing for nucleophilic attack at the carbon atom bonded to the sulfonyl.
  • Electrophilic aromatic substitution: The fluorine atoms on the aromatic ring can influence electrophilic substitution reactions, potentially directing incoming electrophiles to specific positions on the benzene ring.
  • Reduction reactions: The sulfone group can be reduced to a sulfide under appropriate conditions.

These reactions highlight the compound's versatility in synthetic chemistry .

The synthesis of 1-difluoromethanesulfonyl-4-fluorobenzene can be achieved through several methods:

  • Direct fluorination: Using fluorinating agents on 4-fluorobenzenesulfonyl chloride could yield the desired compound.
  • Sulfonylation: Starting from 4-fluorobenzenesulfonic acid, treatment with difluoromethylating agents may lead to the formation of 1-difluoromethanesulfonyl-4-fluorobenzene.
  • Functionalization of existing fluorinated compounds: Utilizing existing fluorinated aromatic compounds and modifying them through sulfonation or difluoromethylation processes.

These methods reflect common strategies in organic synthesis that leverage existing functional groups to introduce new ones .

1-Difluoromethanesulfonyl-4-fluorobenzene has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development, particularly in creating compounds with enhanced biological activity.
  • Organic synthesis: Useful in synthesizing other complex organic molecules due to its reactive functional groups.
  • Material science: Potentially valuable in developing new materials with specific properties due to its unique chemical structure.

The fluorinated nature of this compound may also impart desirable characteristics such as increased stability and solubility .

Interaction studies involving 1-difluoromethanesulfonyl-4-fluorobenzene may focus on its reactivity with nucleophiles or electrophiles, as well as its behavior in biological systems. Understanding these interactions is crucial for assessing its potential therapeutic effects and safety profiles. Preliminary studies could include:

  • Reactivity profiling: Assessing how this compound reacts with various nucleophiles.
  • Biocompatibility tests: Evaluating its interaction with cellular systems to determine any cytotoxic effects or beneficial biological activities.

Such studies are essential for advancing the understanding of this compound's practical applications .

Several compounds share structural similarities with 1-difluoromethanesulfonyl-4-fluorobenzene. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
4-Fluorobenzenesulfonic acidC6H5FOSC_6H_5FOSContains a sulfonic acid group
1-Bromo-4-fluorobenzeneC6H4BrFC_6H_4BrFContains a bromine atom instead of sulfonyl
Difluoromethanesulfonic acidC2H2F2O2SC_2H_2F_2O_2SContains only difluoro and sulfonic acid groups

The uniqueness of 1-difluoromethanesulfonyl-4-fluorobenzene lies in its combination of both difluoro and sulfonyl functionalities attached to a fluorinated aromatic system, which may impart distinct reactivity patterns not observed in other similar compounds .

1-Difluoromethanesulfonyl-4-fluorobenzene (CAS 153698-38-5) is a synthetic organofluorine compound first reported in the early 21st century as part of advancements in sulfonyl fluoride chemistry. While its exact discovery timeline remains undocumented in public literature, its development aligns with the broader exploration of sulfur(VI) fluoride exchange (SuFEx) click chemistry, pioneered by Sharpless and colleagues. The compound’s synthesis likely emerged from efforts to expand the repertoire of aryl sulfonyl fluorides, which gained prominence due to their stability and reactivity in covalent bonding applications. Commercial availability through suppliers like American Elements and AK Scientific by the 2020s underscores its adoption in research and industrial settings.

Structural Classification as Sulfonyl Fluoride Derivative

1-Difluoromethanesulfonyl-4-fluorobenzene belongs to the aryl sulfonyl fluoride family, characterized by a sulfonyl group (-SO₂-) bonded to a fluorine atom and an aromatic ring. Its structure comprises a benzene ring substituted at the para position with a fluorine atom and at the meta position with a difluoromethanesulfonyl group (-SO₂-CF₂H). The molecular formula C₇H₅F₃O₂S reflects this arrangement, with a molecular weight of 210.18 g/mol. Key structural features include:

  • Aromatic core: Provides planar stability and π-electron delocalization.
  • Sulfonyl fluoride group (-SO₂F): Imparts electrophilic reactivity for nucleophilic substitution.
  • Difluoromethyl moiety (-CF₂H): Enhances lipophilicity and metabolic stability.

Table 1: Structural Comparison with Related Sulfonyl Fluorides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
1-Difluoromethanesulfonyl-4-fluorobenzeneC₇H₅F₃O₂S210.18Aromatic, difluoromethyl sulfonyl
Sulfuryl fluoride (SO₂F₂)F₂O₂S102.06Inorganic, tetrahedral geometry
Perfluorooctanesulfonyl fluoride (PFOS)C₈F₁₇SO₂F502.13Fully fluorinated alkyl chain

Significance in Fluorinated Organic Chemistry

The compound’s utility stems from its dual fluorinated groups, which confer unique physicochemical properties:

  • Enhanced stability: The strong C-F bond (∼116 kcal/mol) and sulfonyl group resistance to hydrolysis make it suitable for harsh reaction conditions.
  • SuFEx compatibility: As a click chemistry substrate, it participates in sulfur(VI) fluoride exchange reactions, enabling selective bond formation with nucleophiles like amines and alcohols.
  • Pharmaceutical relevance: Fluorinated sulfonyl derivatives are pivotal in drug discovery, improving bioavailability and target binding.

Position within Contemporary Chemical Taxonomy

Within IUPAC nomenclature, the compound is classified as 1-(difluoromethylsulfonyl)-4-fluorobenzene, emphasizing its substituents’ positions. Broader categorization includes:

  • Organofluorine compounds: Notable for C-F bonds and applications in materials science.
  • Aryl sulfonyl fluorides: Subclass used in covalent inhibitor design and polymer chemistry.
  • Electrophilic building blocks: Valued in multicomponent reactions and late-stage functionalization.

1-Difluoromethanesulfonyl-4-fluorobenzene possesses the molecular formula C₇H₅F₃O₂S with a precise molecular weight of 210.18 grams per mole [1] [2]. The compound's structure consists of a fluorobenzene ring system substituted with a difluoromethylsulfonyl functional group, incorporating three fluorine atoms in total within its molecular framework [1]. The International Union of Pure and Applied Chemistry name for this compound is 1-(difluoromethylsulfonyl)-4-fluorobenzene, and it is catalogued under Chemical Abstracts Service registry number 153698-38-5 [1] [2].

The molecular composition includes twelve heavy atoms, comprising seven carbon atoms, one sulfur atom, two oxygen atoms, and three fluorine atoms [1]. The compound exhibits a formal charge of zero and maintains structural neutrality under standard conditions [1]. The Simplified Molecular Input Line Entry System representation is C1=CC(=CC=C1F)S(=O)(=O)C(F)F, while the International Chemical Identifier is InChI=1S/C7H5F3O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H [1].

PropertyValue
Molecular FormulaC₇H₅F₃O₂S
Molecular Weight210.18 g/mol
Heavy Atoms12
Fluorine Atoms3
Aromatic Rings1
Formal Charge0

Stereochemical Configuration and Spatial Arrangement

The stereochemical configuration of 1-difluoromethanesulfonyl-4-fluorobenzene is characterized by a planar aromatic benzene ring with tetrahedral geometry around the sulfur center [1]. The difluoromethylsulfonyl substituent adopts a tetrahedral arrangement at the sulfur atom, with the two oxygen atoms and the difluoromethyl group positioned to minimize steric hindrance [9]. The fluorine substituent on the benzene ring maintains coplanarity with the aromatic system, preserving the overall molecular symmetry [11].

The compound exhibits point group symmetry consistent with monosubstituted benzene derivatives, where the para-fluorine substitution creates a symmetrical electronic environment [11]. The spatial arrangement is influenced by the strong electron-withdrawing nature of both the fluorine substituent and the difluoromethylsulfonyl group, which affects the electron density distribution throughout the aromatic system [14]. The difluoromethyl group attached to the sulfonyl moiety can undergo conformational rotation around the sulfur-carbon bond, though the preferred conformation minimizes dipole-dipole interactions [9].

Bond Angles and Molecular Geometry

The molecular geometry of 1-difluoromethanesulfonyl-4-fluorobenzene incorporates characteristic bond angles derived from its aromatic and sulfonyl components [11]. The benzene ring maintains typical aromatic bond angles, with carbon-carbon-carbon angles ranging from 117.9 to 123.4 degrees, and carbon-carbon-fluorine angles of approximately 118.3 degrees [11]. These values reflect the slight distortion caused by the fluorine substituent's electronegativity compared to hydrogen [11].

The sulfonyl group exhibits tetrahedral geometry with oxygen-sulfur-oxygen bond angles of approximately 119-120 degrees [16]. The carbon-sulfur-carbon angle at the sulfonyl center measures approximately 105-107 degrees, consistent with tetrahedral geometry around sulfur [16]. The difluoromethyl group displays fluorine-carbon-fluorine bond angles of 107-109 degrees, slightly compressed from the ideal tetrahedral angle due to fluorine's high electronegativity [11].

Bond TypeBond Length (Å)Bond Angle (°)
C-F (aromatic)1.354 ± 0.010C-C-F: 118.3
C-C (aromatic)1.383-1.397C-C-C: 117.9-123.4
S=O (sulfonyl)1.45-1.47O=S=O: 119-120
C-F (difluoromethyl)1.35-1.37F-C-F: 107-109

Electronic Distribution and Resonance Structures

The electronic distribution in 1-difluoromethanesulfonyl-4-fluorobenzene is dominated by the strong electron-withdrawing effects of both the para-fluorine substituent and the difluoromethylsulfonyl group [13] [14]. The difluoromethylsulfonyl group exhibits a σ-inductive effect with a value of approximately 0.51, making it one of the most powerful electron-withdrawing substituents in organic chemistry [14]. This substantial electron withdrawal significantly impacts the electron density distribution throughout the aromatic ring system [13].

The resonance structures of the compound involve delocalization of electron density from the aromatic ring toward the electron-withdrawing substituents [15]. The sulfonyl group participates in resonance through its sulfur-oxygen double bonds, which can accept electron density from the aromatic system [16]. The para-fluorine substituent also contributes to the overall electron withdrawal through both inductive and resonance effects, though its resonance donation is overshadowed by its strong inductive withdrawal [9].

The highest occupied molecular orbital energy level is estimated to be between -7.5 to -8.0 electron volts, while the lowest unoccupied molecular orbital lies between -2.5 to -3.0 electron volts [16]. This results in an estimated electronic band gap of 4.5-5.5 electron volts, indicating significant electronic stabilization due to the electron-withdrawing substituents [16]. The dipole moment of the molecule is estimated to be between 3.5-4.2 Debye units, reflecting the asymmetric charge distribution caused by the substituent effects [13].

Spectroscopic Identification Parameters

Nuclear Magnetic Resonance Spectroscopy Data

The proton nuclear magnetic resonance spectrum of 1-difluoromethanesulfonyl-4-fluorobenzene displays characteristic signals for both the aromatic protons and the difluoromethyl proton [19] [20]. The aromatic protons appear as complex multiplets in the range of 7.0-8.5 parts per million, with the exact chemical shifts depending on the solvent system employed [19]. The difluoromethyl proton resonates as a characteristic triplet in the range of 6.5-7.5 parts per million due to coupling with the two equivalent fluorine atoms [22].

The fluorine-19 nuclear magnetic resonance spectrum exhibits two distinct resonance regions [20] [24]. The para-fluorine substituent on the benzene ring appears in the range of -108 to -120 parts per million relative to trichlorofluoromethane, while the difluoromethyl fluorines resonate between -110 to -130 parts per million [20] [24]. The difluoromethyl fluorines typically appear as a doublet of triplets due to coupling with both the methine proton and each other [22].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbons resonating between 115-165 parts per million, with the carbon bearing the fluorine substituent appearing as a doublet due to carbon-fluorine coupling [22]. The difluoromethyl carbon appears as a characteristic triplet between 110-120 parts per million due to coupling with the two equivalent fluorine atoms [22]. The quaternary carbon bearing the sulfonyl group typically resonates in the downfield region around 140-150 parts per million [22].

Infrared Spectroscopy Characterization

Infrared spectroscopy of 1-difluoromethanesulfonyl-4-fluorobenzene reveals characteristic absorption bands that allow for unambiguous identification of the functional groups present [26] [27]. The sulfonyl group exhibits two strong characteristic stretching vibrations: the antisymmetric sulfur-oxygen stretch appears between 1330-1350 reciprocal centimeters, while the symmetric stretch occurs between 1150-1170 reciprocal centimeters [28]. These bands are among the most diagnostic features in the infrared spectrum due to their high intensity and characteristic frequencies [28].

The aromatic carbon-hydrogen stretching vibrations appear in the range of 3030-3100 reciprocal centimeters, while the aromatic carbon-carbon stretching modes are observed between 1400-1600 reciprocal centimeters [27]. The difluoromethyl carbon-hydrogen stretch appears as a characteristic absorption around 2900-3000 reciprocal centimeters, distinguishable from typical methyl groups due to the electron-withdrawing effect of the fluorine atoms [27].

The carbon-fluorine stretching vibrations provide additional diagnostic information, with the aromatic carbon-fluorine stretch appearing around 1200-1300 reciprocal centimeters and the difluoromethyl carbon-fluorine stretches occurring between 1000-1200 reciprocal centimeters [27] [31]. The fingerprint region below 1000 reciprocal centimeters contains numerous characteristic absorptions related to aromatic carbon-carbon bending and carbon-fluorine bending modes [27].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry fragmentation of 1-difluoromethanesulfonyl-4-fluorobenzene follows predictable pathways based on the stability of the resulting fragment ions [32] [33]. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the intact molecular structure [1]. The base peak or one of the most intense peaks typically corresponds to the loss of the difluoromethyl radical, resulting in a fragment ion at mass-to-charge ratio 159 [37].

Another significant fragmentation pathway involves the loss of the entire difluoromethylsulfonyl group, producing a fluorobenzene cation at mass-to-charge ratio 95 [33] [37]. This fragmentation is facilitated by the stability of the resulting aromatic cation and the neutral sulfone species [37]. Additional fragmentation can occur through the loss of sulfur dioxide from various intermediate ions, reflecting the tendency of sulfonyl compounds to eliminate sulfur dioxide under electron impact conditions [37].

The fragmentation pattern also includes peaks corresponding to the loss of hydrogen fluoride from various precursor ions, which is a common fragmentation pathway for fluorinated organic compounds [33]. The difluoromethyl group can undergo further fragmentation to produce ions corresponding to the loss of individual fluorine atoms or hydrogen fluoride molecules [33]. These fragmentation patterns provide valuable structural information and can be used for compound identification and purity assessment [32].

Ultraviolet-Visible Spectroscopy Profile

The ultraviolet-visible absorption spectrum of 1-difluoromethanesulfonyl-4-fluorobenzene exhibits characteristic absorption bands arising from electronic transitions within the aromatic system [40] [43]. The primary absorption maximum occurs in the range of 260-280 nanometers, corresponding to π→π* transitions within the substituted benzene ring [44] [46]. This absorption is typically of medium to strong intensity and is influenced by the electron-withdrawing nature of the substituents [44].

A secondary absorption band appears at longer wavelengths, typically around 300-320 nanometers, corresponding to n→π* transitions involving the lone pairs on the fluorine atoms and the oxygen atoms of the sulfonyl group [44]. This transition is generally of lower intensity compared to the π→π* transition but provides valuable information about the electronic structure of the molecule [44]. The exact position and intensity of these bands can be influenced by solvent effects and the specific electronic environment of the chromophores [43].

The molar extinction coefficient for the primary absorption band is estimated to be in the range of 5,000-15,000 reciprocal molar reciprocal centimeters, typical for substituted aromatic compounds [44] [46]. The electron-withdrawing substituents cause a slight bathochromic shift compared to unsubstituted benzene, reflecting the altered electronic structure of the aromatic system [46]. The absorption profile can be used for quantitative analysis and provides insights into the electronic properties of the compound [40].

Spectroscopic TechniqueKey ParametersCharacteristic Features
¹H Nuclear Magnetic Resonance7.0-8.5 ppm (aromatic H), 6.5-7.5 ppm (CHF₂)Complex multipets, triplet
¹⁹F Nuclear Magnetic Resonance-108 to -120 ppm (ArF), -110 to -130 ppm (CHF₂)Doublet of triplets
Infrared Spectroscopy1330-1350, 1150-1170 cm⁻¹ (S=O stretch)Strong, characteristic bands
Mass Spectrometrym/z 210 (M⁺), 159 ([M-CHF₂]⁺), 95 ([M-SO₂CHF₂]⁺)Variable intensity fragments
Ultraviolet-Visible260-280 nm (π→π), 300-320 nm (n→π)Medium to strong absorption

The solid-state nature of this compound at ambient conditions is consistent with its molecular structure, which contains both electron-withdrawing fluorine substituents and a sulfonyl functional group that can participate in intermolecular interactions. The presence of multiple fluorine atoms and the sulfonyl moiety likely contributes to elevated intermolecular forces compared to simpler aromatic compounds, resulting in the solid physical state at room temperature.

PropertyValue
Physical State (25°C, 1 atm)Solid
AppearanceCrystalline powder
Commercial Purity95-97%
Storage TemperatureRoom temperature

Melting and Boiling Point Characteristics

Specific melting and boiling point data for 1-difluoromethanesulfonyl-4-fluorobenzene are not available in the current literature. However, comparative analysis with structurally related compounds provides insights into expected thermal transition temperatures.

Related sulfone compounds exhibit varying melting points depending on their molecular structure:

  • 4-Fluorophenyl methyl sulfone (C₇H₇FO₂S, MW 174.19) has a melting point of 76-82°C [5] [6]
  • Bis(4-fluorophenyl) sulfone (C₁₂H₈F₂O₂S, MW 254.25) melts at 98-100°C [7] [8]
  • Diphenyl sulfone (C₁₂H₁₀O₂S, MW 218.26) has a melting point of 127.7°C [9]
Reference CompoundMolecular Weight (g/mol)Melting Point (°C)
4-Fluorophenyl methyl sulfone174.1976-82
1-Difluoromethanesulfonyl-4-fluorobenzene210.18Data not available
Bis(4-fluorophenyl) sulfone254.2598-100
Diphenyl sulfone218.26127.7

Based on structural similarity and molecular weight considerations, 1-difluoromethanesulfonyl-4-fluorobenzene would be expected to have a melting point in the intermediate range, potentially between 85-110°C, though experimental determination is required for precise values.

Solubility Profile in Various Solvents

Comprehensive solubility data for 1-difluoromethanesulfonyl-4-fluorobenzene in various solvents are not available in the current literature. The molecular structure suggests certain solubility characteristics based on functional group analysis:

The compound contains:

  • Aromatic fluorine substituents that impart moderate polarity
  • Difluoromethyl group (-CHF₂) providing additional polarity
  • Sulfonyl functionality (SO₂) contributing to dipolar interactions

Based on structural analogy with related fluorinated aromatic compounds, the following solubility behavior would be anticipated:

Solvent ClassExpected SolubilityRationale
Polar aprotic solventsModerate to goodFavorable dipolar interactions with SO₂ group
Chlorinated solventsGoodCompatible with fluorinated aromatic systems
AlcoholsLimitedModerate polarity compatibility
WaterPoorHydrophobic aromatic core with limited H-bonding capability
Nonpolar solventsPoor to moderateLimited compatibility due to polar substituents

Related difluorobenzene compounds show:

  • 1,2-Difluorobenzene: Soluble in chloroform and methanol [10]
  • 1,3-Difluorobenzene: Limited water solubility (1.1 g/L) [11]

Vapor Pressure and Thermodynamic Stability

Specific vapor pressure measurements for 1-difluoromethanesulfonyl-4-fluorobenzene are not reported in the available literature. The thermodynamic stability of the compound can be inferred from its chemical structure and comparison with related systems.

Structural stability factors include:

  • Aromatic system providing inherent stability
  • Carbon-fluorine bonds (among the strongest in organic chemistry)
  • Sulfonyl group contributing to thermal stability

Comparative thermal stability data for related sulfone compounds indicate:

Compound ClassDecomposition TemperatureStability Assessment
Aromatic sulfones (general)>350°CHigh thermal stability [9]
Diphenyl sulfone>550°CExceptional stability [9]
Fluorinated aromaticsVariableGenerally enhanced by C-F bonds

Vapor pressure expectations:
Given the solid state at room temperature and molecular weight of 210.18 g/mol, 1-difluoromethanesulfonyl-4-fluorobenzene would be expected to exhibit low vapor pressure at ambient conditions, similar to other substituted aromatic sulfones.

Crystal Structure and Polymorphism

No crystal structure determinations or polymorphism studies have been reported specifically for 1-difluoromethanesulfonyl-4-fluorobenzene in the accessible literature. However, polymorphism is a well-documented phenomenon in related compound classes.

Structural factors promoting potential polymorphism:

  • Aromatic fluorine substituents can participate in weak C-H···F interactions [12]
  • Sulfonyl functionality capable of forming intermolecular S=O···H-C contacts
  • Difluoromethyl group providing conformational flexibility

Literature precedents for polymorphism in related systems:

Compound ClassPolymorphism FrequencyKey Factors
Fluorinated aromatic sulfonamidesCommon [12] [13]Fluorine interactions, H-bonding
Aromatic sulfonesModerateπ-π stacking, dipolar interactions
Difluorobenzene derivativesVariableFluorine positioning effects

Crystal packing considerations:

  • Fluorine atoms can engage in weak halogen bonding and C-H···F interactions [14]
  • Sulfonyl groups typically participate in dipole-dipole interactions
  • Aromatic rings may exhibit π-π stacking arrangements

The combination of these structural features suggests that 1-difluoromethanesulfonyl-4-fluorobenzene could potentially exhibit polymorphic behavior, though experimental crystallographic studies would be required for definitive characterization.

Thermal Decomposition Pathways

Specific thermal decomposition pathways for 1-difluoromethanesulfonyl-4-fluorobenzene have not been experimentally determined. However, decomposition mechanisms can be predicted based on structural features and literature data for related compounds.

Expected thermal stability:
Based on structural analogy with aromatic sulfones, the compound would be expected to exhibit high thermal stability with decomposition onset above 350°C [9]. This assessment is supported by:

  • Aromatic core stability
  • Strong C-F bonds (bond dissociation energy ~115 kcal/mol)
  • Sulfonyl group thermal resistance

Probable decomposition pathways:

  • C-S Bond Cleavage:

    • Primary pathway involving rupture of the C-SO₂CHF₂ bond [15]
    • Formation of 4-fluorobenzyl radical and difluoromethanesulfonyl radical
  • Sulfonyl Group Decomposition:

    • Liberation of SO₂ from the difluoromethanesulfonyl moiety [9]
    • Formation of difluoromethyl radical intermediates
  • Fluorine Loss Mechanisms:

    • HF elimination from the difluoromethyl group [16]
    • Sequential defluorination under extreme conditions
Decomposition StageTemperature RangeExpected Products
Initial stability<350°CNo decomposition
Primary decomposition350-500°CC-S bond cleavage, SO₂ evolution
Secondary decomposition>500°CComplete mineralization to CO₂, HF, SO₂

Comparative thermal behavior:

  • Diphenyl sulfone: Stable to 550°C [9]
  • Fluorinated sulfonamides: Decomposition typically 250-400°C [13] [17]
  • Aromatic sulfones: General stability >350°C [9]

XLogP3

2.2

Dates

Last modified: 08-16-2023

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